molecular formula C16H19ClN4O2S B2703646 N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE CAS No. 1329872-37-8

N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2703646
CAS No.: 1329872-37-8
M. Wt: 366.86
InChI Key: UEBUHIZLAQRTLJ-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride is a heterocyclic compound featuring a benzothiazole core fused with a 5-methyl-1,2-oxazole carboxamide moiety. The molecule is further substituted with a dimethylaminoethyl group and exists as a hydrochloride salt, enhancing its aqueous solubility for pharmacological applications. Benzothiazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The oxazole ring contributes to metabolic stability and binding affinity, while the dimethylaminoethyl group may facilitate interactions with cellular targets, such as receptors or enzymes, via its basic tertiary amine functionality.

Structural characterization of analogous compounds (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) highlights the importance of directing groups (e.g., N,O-bidentate ligands) in metal-catalyzed reactions .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S.ClH/c1-11-10-13(18-22-11)15(21)20(9-8-19(2)3)16-17-12-6-4-5-7-14(12)23-16;/h4-7,10H,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBUHIZLAQRTLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CCN(C)C)C2=NC3=CC=CC=C3S2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride is a complex organic compound that exhibits significant biological activity. This compound belongs to the class of benzothiazole derivatives, known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H16ClN3O2S\text{C}_{13}\text{H}_{16}\text{ClN}_3\text{O}_2\text{S}

This structure features a benzothiazole moiety linked to a dimethylaminoethyl group and a carboxamide functional group, contributing to its biological activity.

The mechanism of action of this compound involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
  • Cell Signaling Modulation : It is believed to modulate key cell signaling pathways such as the MAPK/ERK pathway and PI3K/Akt pathway, which are crucial for cell proliferation and survival.
  • Antimicrobial Activity : The benzothiazole structure is known to interact with bacterial enzymes, disrupting their function and leading to antibacterial effects.

Anticancer Activity

Numerous studies have investigated the anticancer potential of benzothiazole derivatives. For instance:

  • In Vitro Studies : Research has shown that compounds similar to N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that these compounds can induce apoptosis in human breast cancer cells by activating caspase pathways .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been highlighted in several studies:

  • In Vivo Models : Animal models have demonstrated that the administration of this compound significantly reduces inflammatory markers such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against both Gram-positive and Gram-negative bacteria:

Compound Zone of Inhibition (mm) Gram-positive Gram-negative
N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole22 (Staphylococcus aureus)22 (Staphylococcus epidermidis)18 (Escherichia coli)
Ciprofloxacin191816

This table illustrates that the compound exhibits comparable or superior antibacterial activity compared to standard antibiotics like ciprofloxacin .

Case Studies

Several case studies have been published focusing on the biological activity of related compounds:

  • Case Study on Anticancer Activity : A recent study reported that a derivative of this compound inhibited the proliferation of lung cancer cells by inducing cell cycle arrest at the G0/G1 phase. This effect was attributed to the upregulation of p21 and downregulation of cyclin D1 .
  • Case Study on Anti-inflammatory Effects : In a model of rheumatoid arthritis, treatment with this compound resulted in decreased joint swelling and reduced levels of pro-inflammatory cytokines, indicating its therapeutic potential in autoimmune conditions .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a benzothiazole moiety and an oxazole ring. Its molecular formula is C15H18N4O2S, with a molecular weight of approximately 318.4 g/mol. The presence of the dimethylamino group enhances its solubility and bioavailability, making it a candidate for various pharmacological studies.

Antimicrobial Activity

Research has indicated that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that benzothiazole-based compounds can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Anticancer Potential

Benzothiazole derivatives have also been explored for their anticancer properties. In vitro studies have shown that compounds similar to N-(1,3-Benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride can induce apoptosis in cancer cell lines. The compound's ability to interact with cellular targets involved in cancer proliferation makes it a promising candidate for further development as an anticancer agent .

Analgesic and Anti-inflammatory Effects

Recent pharmacological evaluations have highlighted the analgesic and anti-inflammatory activities of related benzothiazole compounds. These studies suggest that such compounds can significantly reduce pain and inflammation in animal models, potentially offering alternatives to conventional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac .

Biological Mechanisms

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class often act as inhibitors of enzymes like monoamine oxidase and cholinesterase, which are involved in neurotransmitter metabolism and may play roles in neurodegenerative diseases .
  • Cell Cycle Interference : Some studies suggest that these compounds can interfere with the cell cycle of cancer cells, leading to reduced proliferation rates .

Case Studies and Research Findings

Study ReferenceFocus AreaKey Findings
Antimicrobial ActivitySignificant inhibition of bacterial growth; effective against multiple strains.
Anticancer PotentialInduced apoptosis in cancer cell lines; promising results in reducing tumor size in vivo.
Analgesic PropertiesDemonstrated greater efficacy than traditional analgesics in reducing pain response in animal models.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Functional Groups Key Properties Biological Relevance
Target Compound Benzothiazole + 1,2-oxazole Dimethylaminoethyl, hydrochloride salt Enhanced solubility, potential CNS activity Anticancer, antimicrobial (hypothesized)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide Hydroxy-tert-butyl N,O-bidentate directing group Metal-catalyzed C–H functionalization
Bicalutamide Benzothiazole-linked arylpropionamide Nitrile, sulfonyl Androgen receptor antagonist Prostate cancer therapy
Oxazole-4-carboxamide derivatives Oxazole Carboxamide, halogen substituents Metabolic stability, kinase inhibition Antidiabetic, antiviral

Benzothiazole Derivatives

The target compound shares structural homology with bicalutamide, a benzothiazole-based androgen receptor antagonist. However, the substitution of a dimethylaminoethyl group in the target compound may confer distinct pharmacokinetic properties, such as increased blood-brain barrier permeability compared to bicalutamide’s sulfonyl group .

Oxazole-Containing Analogues

Oxazole rings are prevalent in kinase inhibitors (e.g., fostamatinib). The 5-methyl substitution on the oxazole in the target compound likely enhances steric shielding, reducing off-target interactions compared to unsubstituted oxazoles.

Mode of Action and Chemical-Genetic Profiling

Chemical-genetic profiling, as described in , provides a framework for comparing modes of action (MoA). For instance, compounds with similar fitness defect profiles in yeast deletion strains may share MoAs .

Table 2: Hypothetical Mode of Action Comparison

Compound Proposed Mechanism Key Genes Affected (Hypothetical) Therapeutic Indication
Target Compound Kinase inhibition / DNA intercalation TOP1, CDK2, EGFR Oncology
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Metal coordination in catalysis N/A (synthetic intermediate) Material chemistry
Imatinib BCR-ABL kinase inhibition ABL1, KIT Chronic myeloid leukemia

Solubility and Bioavailability

The hydrochloride salt form of the target compound improves aqueous solubility relative to neutral benzothiazole derivatives. This contrasts with neutral oxazole-carboxamides, which often require formulation aids for bioavailability.

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the benzothiazole and oxazole moieties. The dimethylaminoethyl group shows characteristic signals at δ ~2.2–2.5 ppm (singlet for N(CH3_3)2_2) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI+ for protonated ion [M+H]+^+).
  • HPLC-PDA : Quantifies purity using reverse-phase C18 columns with UV detection at λ = 254 nm (aromatic absorption). Adjust mobile phase pH to 3–4 (acetic acid) to resolve the hydrochloride salt .

Advanced: How can researchers resolve contradictions in reported synthetic yields for similar benzothiazole-oxazole hybrids?

Methodological Answer :
Discrepancies often arise from:

  • Reagent Purity : Impure chloroacetyl chloride reduces coupling efficiency; redistill reagents before use.
  • Scaling Effects : Bench-scale (10 mmol) vs. micro-scale (0.1 mmol) reactions may differ in mixing efficiency. Use flow chemistry for reproducibility .
  • Byproduct Analysis : TLC or LC-MS monitors intermediates (e.g., unreacted amine).
    Example: A study reported 65% yield using triethylamine vs. 82% with DIPEA due to better HCl scavenging .

Advanced: What computational methods are suitable for predicting the biological activity of this compound?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like kinase domains (e.g., EGFR). The dimethylaminoethyl group may enhance solubility and binding to polar pockets .
  • QSAR Modeling : Train models on benzothiazole derivatives with known IC50_{50} values. Key descriptors include logP (lipophilicity) and topological polar surface area (TPSA) .
  • MD Simulations : Analyze stability of ligand-target complexes over 100 ns trajectories (e.g., GROMACS).

Basic: What are the key stability considerations for storing this hydrochloride salt?

Q. Methodological Answer :

  • Moisture Sensitivity : Store in desiccators with silica gel; the hydrochloride form is hygroscopic.
  • Light Sensitivity : Amber vials prevent photodegradation of the benzothiazole ring.
  • Temperature : Long-term storage at –20°C minimizes decomposition. Conduct accelerated stability studies (40°C/75% RH for 1 month) to validate shelf life .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

Q. Methodological Answer :

  • Substituent Variation : Synthesize analogs with halogens (Cl, F) at the oxazole 5-methyl position to modulate electron density .
  • Linker Modifications : Replace dimethylaminoethyl with morpholinoethyl or piperazinyl groups to alter basicity and solubility .
  • Biological Assays : Test analogs against cancer cell lines (e.g., MCF-7) using MTT assays. Correlate IC50_{50} with computational descriptors (e.g., H-bond donors) .

Advanced: What strategies mitigate solubility challenges during in vitro assays?

Q. Methodological Answer :

  • Co-solvents : Use DMSO (≤0.1% final concentration) to dissolve the compound; validate absence of solvent toxicity via control assays.
  • Salt Exchange : Convert hydrochloride to mesylate or tosylate salts for improved aqueous solubility.
  • Nanoformulation : Encapsulate in PEGylated liposomes (100–200 nm size) to enhance bioavailability .

Basic: How is the hydrochloride counterion confirmed in the final product?

Q. Methodological Answer :

  • Elemental Analysis : Compare calculated vs. observed %Cl.
  • Ion Chromatography : Quantify chloride content using a Dionex ICS-5000+ system with an AS11-HC column.
  • Titration : Argentometric titration with AgNO3_3 (potassium chromate indicator) .

Advanced: What analytical techniques identify degradation products under stress conditions?

Q. Methodological Answer :

  • Forced Degradation : Expose to 0.1N HCl (acid hydrolysis), 0.1N NaOH (base), H2_2O2_2 (oxidation), and UV light (photolysis).
  • LC-QTOF-MS : Identify degradation products via accurate mass and fragmentation patterns. Example: Oxazole ring cleavage under basic conditions .
  • Stability-Indicating Methods : Develop HPLC methods resolving parent compound from degradants .

Advanced: How can researchers validate target engagement in cellular assays?

Q. Methodological Answer :

  • Cellular Thermal Shift Assay (CETSA) : Incubate cells with the compound (10 µM), lyse, and heat to denature unbound targets. Detect stabilized targets via Western blot .
  • Pull-Down Assays : Use biotinylated analogs with streptavidin beads to isolate target proteins; identify via LC-MS/MS .

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